N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
説明
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2/c20-15-7-12(22)3-6-16(15)25-17(28)9-26-10-23-18-14(19(26)29)8-24-27(18)13-4-1-11(21)2-5-13/h1-8,10H,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBSHCSQDCMKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can modulate the activity of several enzymes and receptors, including:
- Kinases : Inhibition of specific kinases involved in cell proliferation and survival.
- PPARγ : Partial agonism at peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and adipocyte differentiation .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, demonstrating an IC50 value in the low micromolar range. This suggests significant potency in inhibiting cancer cell growth.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through various assays that measure cytokine production and inflammatory mediator release. Results indicate:
- Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on PPARγ Activation : A study demonstrated that certain analogues of pyrazolo[3,4-d]pyrimidines exhibit selective activation of PPARγ, leading to enhanced insulin sensitivity in cellular models . This finding is particularly relevant for the development of new antidiabetic agents.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity which may be attributed to their ability to disrupt bacterial cell membranes.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (RN: 852450-48-7)
- Key Differences: Substituent on the acetamide side chain: 2-methoxyphenyl vs. 2-chloro-4-fluorophenyl in the target compound.
Compound B : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83, Patent)
- Key Differences :
- Incorporation of a chromen-4-one moiety linked via an ethyl bridge, absent in the target compound.
- Additional fluorophenyl groups increase hydrophobicity and may enhance binding affinity to hydrophobic enzyme pockets.
Compound C : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences: Pyrimidin-4-amine core vs. pyrazolo-pyrimidin-4-one in the target compound. Presence of a methoxyphenylaminomethyl group at C5, contrasting with the acetamide side chain in the target compound.
Physicochemical and Bioactivity Comparisons
Research Findings
- Structural Flexibility : The pyrazolo-pyrimidine core allows diverse substitutions, as seen in Compounds A and B, enabling tailored interactions with biological targets .
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) in the target compound may improve metabolic stability but reduce aqueous solubility compared to methoxy-substituted analogs .
- NMR Analysis : Comparative NMR studies (e.g., shifts in regions corresponding to substituents) highlight how structural modifications alter electronic environments, as demonstrated in pyrimidine derivatives .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidinone core followed by functionalization. Critical steps include:
- Core Formation : Cyclocondensation of 5-aminopyrazole derivatives with acetylacetone or malononitrile under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold .
- Acetamide Linkage : Coupling the core with halogenated arylacetamide groups via nucleophilic substitution or amidation reactions, optimized using catalysts like triethylamine in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC .
Q. Table 1: Representative Synthetic Routes
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.3–7.8 ppm, pyrimidine carbons at δ 150–160 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms molecular packing; SHELX software is widely used for refinement .
- Mass Spectrometry (LC-MS/MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields for the pyrazolo[3,4-d]pyrimidine core be optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, ethanol as a solvent improves cyclization yields by 15% compared to DMSO .
- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance regioselectivity during heterocycle formation .
Q. How should discrepancies between computational predictions and experimental spectral data be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR/IR data with X-ray structures to resolve ambiguities (e.g., tautomeric forms of the pyrimidinone ring) .
- DFT Calculations : Adjust computational models (e.g., B3LYP/6-31G*) to account for solvent effects or hydrogen bonding, reducing RMSD between predicted and observed spectra .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related analogs?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate kinase inhibition potency .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger Suite to predict binding affinity to target proteins (e.g., EGFR) .
Q. How can stability under physiological conditions be assessed for preclinical studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions; monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
Data Contradictions and Resolution
Conflicting crystallographic and solution-phase data on rotational isomerism in the acetamide moiety
- Resolution :
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